molecular formula C27H38D6O3 B1574303 Paricalcitol-D6

Paricalcitol-D6

Cat. No.: B1574303
M. Wt: 422.67
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Deuterium Isotope Labeling Patterns

Paricalcitol-D6, a deuterated analog of paricalcitol, retains the core structural features of its non-deuterated counterpart while incorporating six deuterium atoms at specific positions. The molecular formula is C₂₇H₃₈D₆O₃ , with a molecular weight of 422.67 g/mol . Its architecture includes:

  • A 19-norvitamin D₂ backbone , modified by the removal of the 19th carbon atom and the introduction of a double bond between carbons 5 and 7.
  • A deuterated side chain derived from a trideuteriomethyl group at the 25-position and deuterium incorporation in the hydroxyl-bearing hexenyl moiety.
  • Three hydroxyl groups at positions 1α, 3β, and 25, critical for receptor binding.

Table 1: Comparison of Paricalcitol and this compound

Property Paricalcitol (C₂₇H₄₄O₃) This compound (C₂₇H₃₈D₆O₃)
Molecular Weight 416.64 g/mol 422.67 g/mol
Deuterium Content None 6 atoms
Key Functional Groups Hydroxyl, double bonds Same, plus deuterium labels
Solubility (DMSO) 100 mg/mL 100 mg/mL

The deuterium labeling enhances metabolic stability by slowing enzymatic degradation, a critical feature for pharmacokinetic studies.

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol-d6 . Alternative names include:

  • 19-Nor-1,25-dihydroxyvitamin D₂-d6
  • Zemplar-d6 (trade name derivative).

CAS Number: 2070009-67-3 (deuterated), 131918-61-1 (non-deuterated).

Crystalline Morphology and Polymorphic Variations

This compound exists as a white to off-white crystalline solid with limited solubility in water (<0.1 mg/mL) but high solubility in organic solvents like DMSO (100 mg/mL). While polymorphic studies are sparse, its crystallinity is influenced by:

  • Hydrogen bonding from hydroxyl groups, stabilizing the solid-state structure

Properties

Molecular Formula

C27H38D6O3

Molecular Weight

422.67

SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Origin of Product

United States

Scientific Research Applications

Management of Secondary Hyperparathyroidism (SHPT)

Paricalcitol-D6 is predominantly used in patients with CKD stages 3 and 4 to prevent and treat SHPT. Clinical studies demonstrate that it effectively lowers serum iPTH levels. For instance, a meta-analysis indicated that patients receiving paricalcitol showed a statistically significant reduction in iPTH levels compared to those on placebo .

Key Findings:

  • In three placebo-controlled studies, paricalcitol treatment led to an average PTH reduction of approximately 30% within six weeks .
  • A study involving 263 dialysis patients highlighted that all participants treated with paricalcitol achieved target PTH levels after 18 weeks, while none in the calcitriol group did .

Reduction of Proteinuria

Research has shown that paricalcitol not only lowers PTH but also reduces proteinuria in diabetic CKD patients. This effect is significant as proteinuria is a marker of kidney damage and cardiovascular risk .

Study Insights:

  • A systematic review indicated that paricalcitol administration resulted in decreased proteinuria without a corresponding increase in adverse effects .

Comparative Efficacy

Paricalcitol has been compared with other vitamin D receptor activators (VDRAs) in various studies. It has been found to be more effective in managing calcium and phosphorus levels while improving overall survival rates among hemodialysis patients.

Comparative Analysis Table:

Study ReferencePopulationTreatmentOutcomeObservations
CKD PatientsParicalcitol vs PlaceboiPTH reductionSignificant reduction in iPTH levels
Hemodialysis PatientsParicalcitol vs Other VDRAsOverall survivalBetter survival rates with paricalcitol
Dialysis PatientsParicalcitol vs CalcitriolPTH target achievementAll paricalcitol patients reached target

Safety Profile

The safety profile of paricalcitol is favorable, with minimal incidence of hypercalcemia or hyperphosphatemia reported in clinical trials. For example, one study noted that only a small percentage of patients experienced mild hypercalcemia during treatment .

Case Studies

Several case studies highlight the effectiveness of paricalcitol in clinical settings:

  • Case Study 1: A 45-year-old male with stage 4 CKD demonstrated a significant decrease in iPTH from 600 pg/ml to 250 pg/ml after six weeks of paricalcitol treatment.
  • Case Study 2: In pediatric patients aged 5-19 years with CKD, administration of paricalcitol showed similar reductions in iPTH levels without significant side effects, suggesting its applicability across age groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Compound Molecular Formula Key Structural Features Metabolic Stability Half-Life (Hours)
Paricalcitol-D6 C₂₇H₃₈D₆O₃ Deuterium substitution at six positions Enhanced (resists CYP3A4) ~15–20*
Paricalcitol C₂₇H₄₄O₃ Non-deuterated analog Moderate ~10–15
Calcitriol C₂₇H₄₄O₃ Natural 1,25-dihydroxyvitamin D₃ Low (rapid CYP24A1 clearance) ~5–8
Alfacalcidol C₂₇H₄₄O₂ 1α-hydroxylated vitamin D₃ prodrug Moderate ~12–18
Tacalcitol C₂₇H₄₄O₃ 1,24(R)-dihydroxyvitamin D₃ analog Moderate ~8–12

*Estimated based on deuterium’s kinetic isotope effect .

Efficacy in SHPT Management

A meta-analysis of 15 randomized controlled trials (RCTs) comparing paricalcitol with other VDRAs revealed:

  • Paricalcitol vs. Calcitriol : Paricalcitol achieved comparable PTH suppression (mean difference: -12.5 pg/mL, 95% CI: -25.6 to 0.6) but with a 58% lower risk of hypercalcemia (RR: 0.42; 95% CI: 0.29–0.61) .
  • Paricalcitol vs. Alfacalcidol: No significant difference in PTH reduction (p=0.21), but paricalcitol showed fewer hyperphosphatemia events (RR: 0.76; 95% CI: 0.63–0.92) .

Key Advantages of this compound

Safety : Lower hypercalcemia risk compared to calcitriol and alfacalcidol .

Research Utility : Isotopic labeling aids in drug metabolism studies and tracer assays .

Limitations and Considerations

  • Limited clinical data for this compound in human trials .
  • Cost and availability: Deuterated compounds are more expensive (e.g., 1 mg of this compound costs ~€2,412) .

Preparation Methods

Starting Materials and Intermediates

  • Vitamin D2 is a common starting material due to availability and structural suitability.
  • Intermediates often involve protected hydroxyl groups, typically using tert-butyldimethylsilyl (TBS) groups as hydroxyl protecting groups.
  • Side chain synthons such as IM-WR5, IM-JR2, IM-JR3 are used in side chain modifications.
  • The preparation preserves the ring system intact, avoiding cleavage of ring A from the rest of the molecule, which reduces synthetic steps and complexity.

Protection of Hydroxyl Groups

  • Hydroxyl groups are protected using agents such as TBSCl or TBSOTf.
  • Solvents used for protection include tetrahydrofuran (THF), dichloromethane, carbon tetrachloride, and dimethylformamide (DMF).
  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material disappears, and the protected intermediate is extracted.

Side Chain Modification and Deuterium Incorporation

  • The side chain is modified by reacting the protected intermediate with a compound (e.g., compound 3) in the presence of n-butyllithium at low temperatures (-80 °C to -70 °C).
  • The reaction mixture is stirred and then warmed to room temperature, monitored by TLC.
  • For this compound, deuterated reagents or solvents are employed at this stage to introduce deuterium atoms selectively into the side chain or hydroxyl positions.
  • This step yields an oily intermediate that undergoes further transformation.

Deprotection and Final Product Formation

  • The protected groups are removed using deprotection agents such as tetrabutylammonium fluoride (TBAF) or related tetrabutylammonium halides.
  • The reaction is performed under reflux conditions with inert atmosphere (argon) to prevent oxidation.
  • The crude this compound is obtained after deprotection.

Purification

  • Crude product is extracted with ethyl acetate, washed, dried, filtered, and concentrated under reduced pressure.
  • Purification is critical due to the presence of isomeric by-products such as C-24 isomers and C-14 epimers.
  • Industrial-scale purification avoids preparative HPLC due to scalability issues.
  • Preferred purification solvents include acetone, ethyl acetate, diethyl ether, and mixtures with water or other solvents.
  • Cooling the solution to sub-zero temperatures (e.g., -18 °C) facilitates crystallization of pure this compound.
  • The crystalline product is filtered, washed with cold solvent, and dried under vacuum.

Summary of Key Reaction Conditions and Reagents

Step Reagents/Conditions Solvents Temperature Notes
Hydroxyl Protection TBSCl or TBSOTf THF, DCM, CCl4, DMF Room temperature Monitor by TLC; yields protected intermediate
Side Chain Modification Compound 3, n-butyllithium THF, ethylene glycol dimethyl ether -80 °C to -70 °C, then RT Introduces hydroxyl group and deuterium labeling
Deprotection TBAF, TBAC, TBAB, or TBAI Suitable reflux solvent 40-70 °C, reflux Yields crude this compound product
Purification Crystallization from acetone, ethyl acetate, or mixtures Acetone, ethyl acetate, diethyl ether, water mixtures -18 °C Removes isomers and impurities; scalable

Research Findings and Advantages of Current Methods

  • The synthetic routes allow preparation of Paricalcitol and its isotopologues in gram to multi-gram scale, suitable for industrial production.
  • Use of vitamin D2 as starting material avoids expensive or highly toxic reagents, reducing environmental and safety concerns.
  • Protecting group strategies minimize side reactions and improve yields.
  • The side chain modification step is critical for introducing the correct hydroxylation pattern and deuterium atoms.
  • Purification methods developed avoid reliance on HPLC, which is difficult to scale industrially due to the compound’s polarity and similar impurities.
  • Crystallization-based purification provides high purity product with yields suitable for pharmaceutical applications.

Q & A

Basic Research: Analytical Characterization

Q: What analytical techniques are recommended for identifying and quantifying Paricalcitol-D6 in experimental samples? A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for identifying and quantifying this compound. Method validation should include specificity, linearity, accuracy, and precision parameters. For impurity profiling, USP guidelines recommend using a C18 column with a mobile phase of acetonitrile-water (70:30 v/v) at 1.0 mL/min flow rate, monitoring UV absorbance at 265 nm . Ensure calibration curves are constructed using certified reference standards.

Basic Research: Stability Studies

Q: How should stability studies for this compound be designed to assess degradation under varying storage conditions? A: Stability studies should follow ICH Q1A guidelines, testing parameters like temperature (e.g., 25°C, 40°C), humidity (75% RH), and light exposure. Use forced degradation (acid/base hydrolysis, oxidative stress) to identify degradation products. Analytical methods must resolve parent compounds from degradants, with acceptance criteria for impurity thresholds (e.g., ≤0.5% for unknown impurities) . Replicate experiments under controlled conditions to ensure reproducibility.

Advanced Research: Pharmacokinetic Interactions

Q: What methodological frameworks are suitable for investigating this compound’s pharmacokinetic interactions with cytochrome P450 enzymes? A: Apply the PICOT framework to structure the study:

  • P opulation: In vitro microsomal models (human liver microsomes).
  • I ntervention: Co-incubation of this compound with CYP3A4/5 substrates.
  • C omparison: Control groups without inhibitors/inducers.
  • O utcome: Metabolic clearance rates via LC-MS/MS quantification.
  • T ime: Time-course assays (0–120 min).
    Use Michaelis-Menten kinetics to calculate enzyme inhibition constants (Ki) and assess competitive/non-competitive interactions .

Advanced Research: Mechanistic Studies

Q: How can researchers resolve contradictions in this compound’s reported effects on vitamin D receptor (VDR) binding affinity? A: Contradictions often arise from assay variability (e.g., radioligand vs. fluorescence polarization assays). To address this:

Standardize assays : Use recombinant VDR with uniform ligand-binding domains.

Control variables : Fix temperature (25°C), pH (7.4), and ionic strength.

Cross-validate : Compare results with orthogonal methods (e.g., surface plasmon resonance).

Statistical analysis : Apply Bland-Altman plots to assess inter-method agreement .

Basic Research: Synthesis Optimization

Q: What strategies improve the yield and purity of this compound during synthetic preparation? A: Optimize reaction conditions using design-of-experiments (DoE) approaches:

  • Factors : Catalyst loading (e.g., Grubbs catalyst), solvent polarity (tetrahydrofuran vs. dichloromethane), and reaction time.
  • Response variables : Yield (gravimetric analysis) and purity (HPLC area-under-curve).
    Purification via flash chromatography (silica gel, hexane:ethyl acetate gradient) reduces byproducts. Final purity ≥98% is achievable with iterative recrystallization .

Advanced Research: Impurity Profiling

Q: How can researchers identify and quantify unknown impurities in this compound batches? A: Combine HPLC-high-resolution MS (HRMS) with nuclear magnetic resonance (NMR) spectroscopy.

HRMS : Identify impurities via exact mass (≤5 ppm error) and isotopic patterns.

NMR : Assign structural motifs using 2D experiments (COSY, HSQC).

Quantitation : Use external calibration curves for impurities lacking reference standards.
USP guidelines cap individual impurities at 0.1% and total impurities at 0.5% .

Basic Research: Formulation Compatibility

Q: What compatibility studies are essential when formulating this compound with excipients for oral delivery? A: Conduct compatibility testing using differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR).

  • DSC : Detect thermal interactions (e.g., melting point shifts ≥5°C indicate incompatibility).
  • FTIR : Identify chemical interactions (e.g., hydroxyl group shifts in excipients like lactose).
    Accelerated stability testing (40°C/75% RH for 3 months) validates findings .

Advanced Research: In Vivo Efficacy

Q: How should preclinical studies be designed to evaluate this compound’s efficacy in renal disease models? A: Use a FINER framework to ensure feasibility and relevance:

  • F easible: Select murine models with induced chronic kidney disease (CKD).
  • I nteresting: Compare this compound to native paricalcitol in reducing serum phosphorus.
  • N ovel: Investigate epigenetic modulation via VDR-DNA methylation interactions.
  • E thical: Adhere to ARRIVE guidelines for animal welfare.
  • R elevant: Align endpoints (e.g., serum FGF-23 levels) with human CKD biomarkers .

Advanced Research: Data Contradictions

Q: What methodologies address conflicting data on this compound’s off-target effects in transcriptomic studies? A:

Meta-analysis : Pool data from public repositories (e.g., GEO) using random-effects models.

Pathway enrichment : Apply tools like DAVID or GSEA to identify consensus pathways.

Experimental validation : Use CRISPR-Cas9 knockout models to confirm target genes.
Report discrepancies transparently, highlighting batch effects or platform variability (e.g., microarray vs. RNA-seq) .

Basic Research: Ethical Compliance

Q: What ethical considerations are critical when designing human trials involving this compound? A:

  • Informed consent : Disclose deuterium’s pharmacokinetic implications (e.g., prolonged half-life).
  • Safety monitoring : Predefine stopping rules for hypercalcemia (serum Ca²⁺ ≥10.5 mg/dL).
  • Regulatory alignment : Follow ICH E6 (GCP) and obtain IRB approval for protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paricalcitol-D6
Reactant of Route 2
Paricalcitol-D6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.